BenchChemオンラインストアへようこそ!

4-hydroxy-3-methoxybenzenesulfonate

Analytical Chemistry Pharmaceutical Quality Control Isomer-Specific Potentiometry

4-Hydroxy-3-methoxybenzenesulfonate, most commonly supplied as the potassium salt (potassium guaiacolsulfonate; CAS 16241-25-1), is an arenesulfonic acid derivative obtained by sulfation of guaiacol at the 4‑position. The free acid form (CAS 7134‑11‑4) has the molecular formula C₇H₈O₅S and an average mass of 204.20 Da, bearing a phenolic hydroxyl group, a methoxy substituent, and a sulfonic acid moiety on the benzene ring.

Molecular Formula C7H7O5S-
Molecular Weight 203.19 g/mol
Cat. No. B261531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-3-methoxybenzenesulfonate
Molecular FormulaC7H7O5S-
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)S(=O)(=O)[O-])O
InChIInChI=1S/C7H8O5S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4,8H,1H3,(H,9,10,11)/p-1
InChIKeyQDRCGSIKAHSALR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-methoxybenzenesulfonate (Guaiacolsulfonate) – Chemical Identity, Regulatory Class, and Procurement-Relevant Physicochemical Profile


4-Hydroxy-3-methoxybenzenesulfonate, most commonly supplied as the potassium salt (potassium guaiacolsulfonate; CAS 16241-25-1), is an arenesulfonic acid derivative obtained by sulfation of guaiacol at the 4‑position [1]. The free acid form (CAS 7134‑11‑4) has the molecular formula C₇H₈O₅S and an average mass of 204.20 Da, bearing a phenolic hydroxyl group, a methoxy substituent, and a sulfonic acid moiety on the benzene ring . Pharmaceutical compendia recognise potassium guaiacolsulfonate as an expectorant that increases respiratory‑tract secretion volume, and it is listed under ATC code R05CA09 [1]. The compound is also used as a reagent in biochemical research and as an intermediate in organic synthesis .

Why 4-Hydroxy-3-methoxybenzenesulfonate Cannot Be Interchanged with Generic Guaiacol, Isomeric Sulfonate Mixtures, or Other Expectorant Sulfonates


Although guaiacolsulfonate shares the guaiacol (2‑methoxyphenol) scaffold, the introduction of the sulfonate group produces a >2.8 log‑unit shift in lipophilicity and a >5‑fold increase in aqueous solubility, fundamentally altering its formulation behaviour and biological partitioning [1]. Moreover, commercial potassium guaiacolsulfonate is frequently a mixture of 4‑ and 5‑sulfonate regioisomers, whereas pharmacopeial reference standards and many research applications require the pure 4‑sulfonate isomer; the two isomers exhibit a measurable pKa difference of 0.42 units, affecting ionisation state at physiological pH and compromising analytical method transferability [2][3]. Therefore, substituting this compound with unsulfonated guaiacol, with an undefined isomer mixture, or with a structurally distinct expectorant such as guaifenesin or acetylcysteine invalidates comparative solubility, permeability, and compendial identity data [2][3].

4-Hydroxy-3-methoxybenzenesulfonate: Quantified Differentiation Evidence Versus Closest Comparators


Regioisomeric pKa Discrimination: Potassium Guaiacol-4-sulfonate (pKa 8.74) Versus Potassium Guaiacol-5-sulfonate (pKa 9.16)

Spectrophotometric pKa determination of the isolated phenolic groups demonstrated that potassium guaiacol-4-sulfonate exhibits a pKa of 8.74, whereas its 5‑sulfonate regioisomer has a pKa of 9.16, a difference of 0.42 pKa units [1]. The 4‑isomer is therefore a stronger acid and will be more extensively ionised at physiological pH (7.4).

Analytical Chemistry Pharmaceutical Quality Control Isomer-Specific Potentiometry

Hydrophilicity Shift: LogP −1.53 for Guaiacolsulfonate Versus LogP 1.32 for Parent Guaiacol

The ACD/LogP of 4-hydroxy-3-methoxybenzenesulfonate is −1.53, compared with an experimentally measured logP of 1.32 for the unsulfonated parent molecule guaiacol, yielding a net reduction of 2.85 log units [1]. This corresponds to an approximately 700‑fold increase in hydrophilicity.

Physicochemical Profiling Drug Formulation Lipophilicity Optimisation

Aqueous Solubility Advantage: Potassium Guaiacolsulfonate (≥133 mg/mL) Versus Guaiacol (17–23 mg/mL)

Potassium 4-hydroxy-3-methoxybenzenesulfonate is soluble in 7.5 parts water, corresponding to approximately 133 mg/mL at room temperature, whereas guaiacol has a reported aqueous solubility of 17–23 g/L (17–23 mg/mL) between 15 °C and 25 °C [1]. The sulfonate salt therefore provides at least a 5.8‑fold solubility advantage.

Formulation Science Solubility Enhancement Pre-formulation Characterisation

Isomeric Composition Difference: Commercial Potassium Guaiacolsulfonate (Mixed 4‑ and 5‑Sulfonate) Versus NF Reference Standard (Pure 4‑Sulfonate)

HPLC and ¹H‑NMR analysis demonstrated that commercial potassium guaiacolsulfonate contains both 4‑ and 5‑sulfonate regioisomers (4‑isomer predominant), whereas the NF reference standard consists solely of the 4‑sulfonate [1]. The IR identification test was shown to be unreliable for discriminating the two isomers, while UV spectrophotometry at pH ≤ 7 was validated for both forms [1].

Pharmacopeial Compliance Reference Standard Characterisation HPLC Method Validation

Thermodynamic Ionisation Equilibrium: 4‑Sulfonate Phenolic pKa (8.74) Compared with 4‑Hydroxybenzenesulfonic Acid (pKa ~8.5–9.0; Class‑Level Reference)

The measured pKa of the phenolic hydroxyl in potassium guaiacol-4-sulfonate (8.74) falls within the range reported for 4‑hydroxybenzenesulfonic acid (pKa ~8.5–9.0), yet the additional electron‑donating methoxy substituent at the 3‑position predictably raises the pKa relative to the unsubstituted phenol‑sulfonic acid [1]. This methoxy effect provides a tunable ionisation window that can be exploited during salt‑form screening.

Ionisation Profiling Salt Selection Biopharmaceutical Classification

Compendial Purity Specification: ≥98.0% by HPLC/Titration for Potassium Guaiacolsulfonate

Leading suppliers specify potassium guaiacolsulfonate purity at ≥98.0% by both HPLC (area%) and ion‑exchange titration (calculated on anhydrous basis), with the material appearing as a white to almost‑white crystalline powder . This represents a higher purity threshold compared with many industrial‑grade guaiacol sources (typically 98–99% but often containing catechol or other phenolic impurities ).

Quality Assurance Pharmacopeial Specification HPLC Purity Analysis

Evidence‑Backed Application Scenarios for 4-Hydroxy-3-methoxybenzenesulfonate Procurement in Research and Industry


Aqueous Cough‑Syrup and Liquid Oral Dosage Form Development

Formulators developing expectorant syrups or paediatric oral solutions benefit from potassium guaiacolsulfonate's high aqueous solubility of ~133 mg/mL [1] and its strongly negative logP (−1.53), which together guarantee rapid dissolution and homogeneous distribution in water‑based matrices . In contrast, the parent guaiacol requires organic co‑solvents or surfactants to achieve comparable solution concentrations, complicating regulatory acceptance and taste‑masking [2].

Pharmacopeial Reference Standard Procurement and Compendial Method Validation

Quality‑control laboratories performing USP or NF monograph testing must source the pure 4‑sulfonate reference standard, as the commercial mixed‑isomer material fails IR identification criteria and introduces variability into HPLC assay methods [3]. The validated UV spectrophotometric procedure (pH ≤ 7) provides a reliable identification test applicable to both forms, but only the isomer‑defined standard ensures accurate quantitation and regulatory compliance [3].

Pre‑formulation Ionisation and Biopharmaceutical Profiling

The experimentally determined pKa of 8.74 for the 4‑sulfonate phenolic group [3] allows precise prediction of the ionised fraction across gastrointestinal pH, supporting BCS classification and salt‑form selection. The 0.42‑unit higher pKa relative to the 5‑isomer (pKa 9.16) means the 4‑isomer is predominantly ionised in the intestine, enhancing solubility but limiting passive absorption—a profile that can be exploited for locally acting respiratory formulations [3].

Biomedical Research as a Water‑Soluble Guaiacol Surrogate

Investigators studying guaiacol‑related antioxidant or anti‑inflammatory mechanisms can substitute potassium guaiacolsulfonate for guaiacol to eliminate the need for DMSO or ethanol vehicles, reducing solvent‑induced cytotoxicity artefacts [2]. The sulfonate derivative retains the phenolic hydroxyl responsible for radical‑scavenging activity while providing ≥5.8‑fold higher aqueous solubility, enabling dose‑response studies at concentrations unattainable with guaiacol alone [1].

Quote Request

Request a Quote for 4-hydroxy-3-methoxybenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.